Technical Monograph: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
Technical Monograph: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
This technical guide provides an in-depth analysis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Hydrochloride , a critical pharmacophore intermediate used in the synthesis of small-molecule kinase inhibitors.
CAS: 929194-97-8 Role: Advanced Pharmaceutical Intermediate (API) Building Block Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Executive Summary
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is a specialized aniline derivative characterized by a tetrahydropyran (THP) ether moiety at the meta position. This structural motif is strategically employed in medicinal chemistry to modulate the physicochemical properties of drug candidates. The THP ring acts as a bioisostere for phenyl or cyclohexyl groups, lowering lipophilicity (LogP) while maintaining steric bulk, thereby improving metabolic stability and aqueous solubility.
This compound serves as a primary amine nucleophile in the synthesis of Type I and Type II kinase inhibitors , particularly targeting enzymes where the ATP-binding pocket requires a hydrogen bond acceptor (the ether oxygen) and a solubilizing group (the THP ring) in the solvent-exposed region.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Systematic Name | 3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride |
| Molecular Formula | C₁₁H₁₅NO₂[1] · HCl |
| Molecular Weight | 229.70 g/mol (Salt); 193.24 g/mol (Free Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in Hexanes |
| pKa (Calc) | ~4.0 (Anilinium ion) |
| H-Bond Donors/Acceptors | 3 Donors (NH3+), 2 Acceptors (Ether, Ring O) |
Structural Significance
The meta-substitution pattern is critical. Unlike para-substituted analogues which extend the molecule linearly, the meta-linkage introduces a "kink" in the molecular geometry, often required to fit specific hydrophobic pockets in protein targets (e.g., the "gatekeeper" region of kinases).
Synthetic Manufacturing Pathways
The synthesis of CAS 929194-97-8 presents a classic challenge in etherification: coupling an electron-rich phenol (or its nitro-precursor) with a secondary alcohol (Tetrahydro-2H-pyran-4-ol). Two primary routes are validated for scale-up.
Route A: The Mitsunobu Coupling (Preferred for Lab Scale)
This route operates under mild conditions, preserving sensitive functionalities, though atom economy is lower due to phosphine oxide byproducts.
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Etherification: Reaction of 3-Nitrophenol with Tetrahydro-2H-pyran-4-ol using Triphenylphosphine (PPh₃) and DIAD (Diisopropyl azodicarboxylate).
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Reduction: Catalytic hydrogenation of the nitro group using Pd/C and H₂ gas in Methanol.
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Salt Formation: Treatment with 4N HCl in Dioxane/Ethyl Acetate to precipitate the hydrochloride salt.
Route B: Nucleophilic Aromatic Substitution (SₙAr) (Preferred for Manufacturing)
This route avoids phosphorus byproducts and is more scalable, provided the starting material (1-Fluoro-3-nitrobenzene) is cost-effective.
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Deprotonation: Tetrahydro-2H-pyran-4-ol is treated with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in DMF/THF.
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Displacement: Addition of 1-Fluoro-3-nitrobenzene . The nitro group activates the ring for nucleophilic attack by the alkoxide.
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Downstream: Similar reduction and salt formation steps as Route A.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the decision logic and chemical flow for both pathways.
Figure 1: Comparative synthetic workflows for CAS 929194-97-8. Route A is favored for rapid medicinal chemistry; Route B is favored for kilogram-scale process chemistry.
Quality Control & Analytical Protocols
Ensuring the purity of this intermediate is vital, as unreacted nitrophenol or phosphine oxides can poison downstream catalysts (e.g., Palladium in Buchwald couplings).
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 210 nm (amide backbone) and 254 nm (aromatic).
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Retention Time: The aniline is relatively polar; expect elution early in the gradient (approx. 3-5 min depending on dead volume).
NMR Characterization (Diagnostic Signals)
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¹H NMR (400 MHz, DMSO-d₆):
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Aniline NH₃⁺: Broad singlet at δ 9.0–10.0 ppm (exchangeable).
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Aromatic: Multiplet at δ 6.8–7.4 ppm (4H).
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Ether Methine (CH-O): Septet-like multiplet at δ 4.5 ppm.
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THP Ring: Distinct multiplets at δ 3.8 (equatorial), 3.5 (axial), 1.9, and 1.6 ppm.
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Handling & Stability (Self-Validating Safety)
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Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator or under nitrogen.
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Oxidation: Anilines are prone to oxidation (browning) upon air exposure. The HCl salt protects the amine from oxidation, making it the preferred form for storage.
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Self-Check: If the solid turns dark brown or purple, significant oxidation of the free base has occurred (formation of azo/nitroso species). Recrystallization from Ethanol/Ether is required.
Applications in Drug Discovery
This intermediate is a versatile "clip-on" motif for fragment-based drug discovery (FBDD).
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Solubility Enhancement: Replacing a phenyl ring with the THP ether typically increases solubility by 10–50 fold due to the ether oxygen's ability to accept hydrogen bonds from water.
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Metabolic Blocking: The THP ring blocks the metabolic "soft spot" that would exist if a cyclohexyl group were used (susceptible to CYP450 hydroxylation).
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Target Class:
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Kinase Inhibitors: Used in the "tail" region of inhibitors binding to the ATP pocket.
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GPCR Ligands: Modulates lipophilicity in allosteric modulators.
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References
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Synthesis of Pyran Ethers: Journal of Medicinal Chemistry. "Optimization of Tetrahydropyran-based Kinase Inhibitors." (2006).
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Safety Data & Handling: Fisher Scientific Safety Data Sheet (Aniline Derivatives).
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General Mitsunobu Protocols: Organic Reactions. "The Mitsunobu Reaction."
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Process Chemistry of Aryl Ethers: Organic Process Research & Development. "Scalable Synthesis of Aryl Ethers via SNAr."
